1-甲基烯丙基乙酸酯

描述

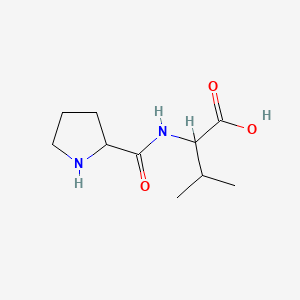

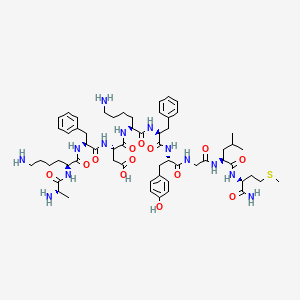

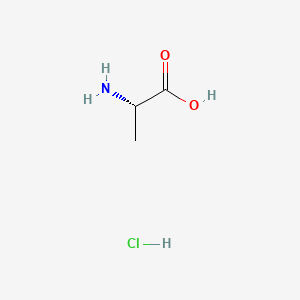

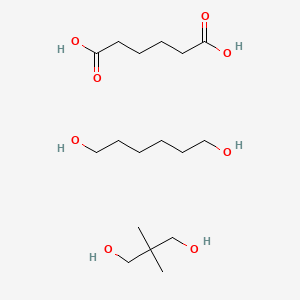

1-Methylallyl acetate is an organic compound with the molecular formula C6H10O2 . It has a molecular weight of 114.1424 .

Molecular Structure Analysis

The molecular structure of 1-Methylallyl acetate can be represented by the InChI string:InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

1-Methylallyl acetate is a stable compound under normal conditions . It has a boiling point of 385.7 K .科学研究应用

锂离子电池:

- 研究人员研究了在锂离子电池电解液中使用乙酸甲酯作为共溶剂,重点是提高电池的倍率性能,这对电动汽车至关重要。在 NMC532/石墨电池中加入乙酸甲酯显示出电池倍率性能显着提高,使其成为快速充电电池开发的重要贡献者 (Li 等,2018)。

化学工业应用:

- 乙酸甲酯广泛用作各种化学产品(如乙酸纤维素、硝酸纤维素、油漆、涂料、人造革和香料)的原料。乙酸甲酯的水解过程在这些行业中至关重要,已经得到了彻底的研究,突出了催化反应动力学和热力学在提高效率中的重要性 (Yuan,2012)。

生物柴油生产:

- 已经探索了使用乙酸甲酯进行生物柴油的超临界合成作为传统方法的替代品。该工艺应用于各种油,表明乙酸甲酯可以有效地用于生物柴油生产,为可再生能源领域提供了新的途径 (Campanelli 等,2010)。

大气化学:

- 对甲基乙二醛和乙酸的水合 OH 自由基氧化研究表明,乙酸甲酯在大气中二级有机气溶胶 (SOA) 的形成中起作用。这项研究提供了导致 SOA 形成的化学途径的见解,突出了乙酸甲酯在环境化学中的重要性 (Tan 等,2012)。

脂肪酶催化的生物柴油生产:

- 乙酸甲酯已被用作大豆油生物柴油生产中脂肪酶催化的酯交换反应中的酰基受体。与传统方法相比,该方法显示出更高的产率并减少了对酶活性的负面影响,表明其在大规模生物柴油生产中的潜力 (Du 等,2004)。

气液平衡研究:

- 已经研究了乙酸甲酯在气液平衡系统中的热力学行为,以了解其在各种化学合成中的作用,特别是在酯的生产中。这项研究对于优化涉及乙酸甲酯的工业过程至关重要 (Azevedo 等,2020)。

多糖甲基化分析:

- 在碳水化合物化学领域,多糖的甲基化分析涉及将糖衍生化为部分甲基化的醛糖醇乙酸酯。该过程对于理解多糖的结构至关重要,其中乙酸甲酯在分析方法中起关键作用 (Sims 等,2018)。

离子液体研究:

- 乙酸甲酯已被研究作为离子液体中的一个组分,特别是在其与电解质中锂离子的相互作用的背景下。这项研究为在各种电化学应用中使用基于乙酸甲酯的离子液体开辟了新的可能性 (Lee 等,2006)。

安全和危害

属性

IUPAC Name |

but-3-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWCPTCPTWCZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

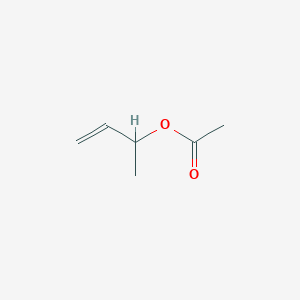

CC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986650 | |

| Record name | But-3-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylallyl acetate | |

CAS RN |

6737-11-7 | |

| Record name | 1-Methylallyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLALLYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-buten-2-yl acetate challenging to polymerize?

A1: 3-Buten-2-yl acetate exhibits significant degradative and effective chain transfer during polymerization, particularly with benzoyl peroxide as a catalyst. [] This means that growing polymer chains are frequently terminated, resulting in low molecular weight polymers. In fact, research shows that effective chain transfer accounts for 86% of the total transfer reactions. [] This makes achieving high molecular weight polymers difficult.

Q2: How does the polymerization behavior of 3-buten-2-yl acetate compare to allyl acetate?

A2: Studies indicate that 3-buten-2-yl acetate shows higher values of dM/dC (change in monomer concentration over change in catalyst concentration) and higher conversion to polymer compared to allyl acetate. [] This suggests that while both compounds are prone to chain transfer reactions, the α-methyl substitution in 3-buten-2-yl acetate may slightly enhance its reactivity in polymerization.

Q3: Beyond polymerization, how else can 3-buten-2-yl acetate be utilized in organic synthesis?

A3: 3-Buten-2-yl acetate can participate in palladium-catalyzed allylic alkylation reactions. [] By using specific ligands like PCyxPh3-x and carbene ligands, a significant degree of retention of regiochemistry and stereochemistry can be achieved. This control over the reaction outcome makes it valuable for synthesizing complex molecules with defined stereochemistry.

Q4: Are there alternative synthetic routes to access the structural motif present in 3-buten-2-yl acetate?

A4: Yes, the (E)-4-phenylbut-3-en-2-yl acetate, a phenyl-substituted analog of 3-buten-2-yl acetate, was found to be the major component in solvent extracts of the Monanthotaxis capea plant. [] This suggests that natural product extraction could be a potential, albeit likely limited, source for this class of compounds.

Q5: Has computational chemistry been employed to study reactions involving 3-buten-2-yl acetate?

A5: Yes, CASSCF calculations have been used to investigate the [, ] sigmatropic rearrangement of 3-buten-2-yl acetate. [] Interestingly, these calculations revealed the existence of two competitive concerted pathways involving either a boat-shaped (pseudopericyclic) or a chair-shaped (pericyclic) transition state. This finding highlights the complexity of even seemingly simple rearrangements and the importance of computational methods in understanding reaction mechanisms.

Q6: Can you provide an example of a specific application for a compound derived from 3-buten-2-yl acetate?

A6: (E)-3-Amino-1-phenyl-1-butene, a compound structurally related to 3-buten-2-yl acetate, has shown activity as a monoamine oxidase (MAO) inhibitor. [] MAO is a target enzyme for developing treatments for Parkinson's disease. This example demonstrates the potential of molecules derived from 3-buten-2-yl acetate to serve as starting points for medicinal chemistry efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。